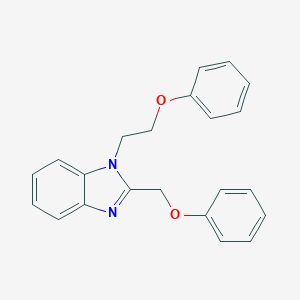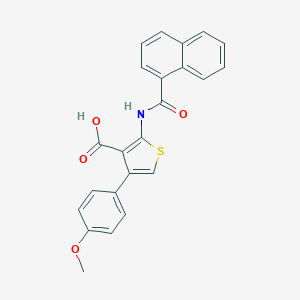
1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This particular compound features two phenoxy groups attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Attachment of Phenoxy Groups: The phenoxyethyl and phenoxymethyl groups can be introduced via nucleophilic substitution reactions. For instance, the benzimidazole core can be reacted with 2-phenoxyethyl bromide and phenoxymethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction: The benzimidazole core can be reduced under hydrogenation conditions.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, can be explored.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole would depend on its specific application. Generally, benzimidazole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors. The phenoxy groups may enhance the compound’s ability to bind to these targets, thereby modulating their activity.
Comparison with Similar Compounds
- 1-(2-phenoxyethyl)-1H-benzimidazole
- 2-(phenoxymethyl)-1H-benzimidazole
- 1-(2-phenoxyethyl)-2-(phenoxyethyl)-1H-benzimidazole
Comparison: 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole is unique due to the presence of both phenoxyethyl and phenoxymethyl groups. This dual substitution pattern may confer distinct chemical and biological properties compared to its analogs. For instance, the combination of these groups could enhance the compound’s solubility, stability, or binding affinity to specific targets.
Properties
IUPAC Name |
1-(2-phenoxyethyl)-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-3-9-18(10-4-1)25-16-15-24-21-14-8-7-13-20(21)23-22(24)17-26-19-11-5-2-6-12-19/h1-14H,15-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPUUPDZKHCVCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-thienyl)vinyl]benzamide](/img/structure/B378800.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378802.png)
![2-[(2-Methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid](/img/structure/B378803.png)

![2-{[3-(2-Furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B378807.png)
![1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B378808.png)
![2-[[5-[(3-Carboxy-4,5-dimethylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B378810.png)
![2-[[5-[(3-Carboxy-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B378811.png)
![2-({5-[(3-Carboxy-4-phenyl-2-thienyl)amino]-3,3-dimethyl-5-oxopentanoyl}amino)-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B378812.png)

![2-[[5-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B378817.png)
![2-[(2-Bromobenzoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B378818.png)
![2-(4-bromophenyl)-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole](/img/structure/B378820.png)
![11-(5-chloro-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B378822.png)
